REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5](/[CH:8]=[CH:9]/[C:10]([OH:12])=[O:11])=[C:4]([CH3:13])[CH:3]=1>CCO.O=[Pt]=O>[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][C:10]([OH:12])=[O:11])=[C:4]([CH3:13])[CH:3]=1
|
Name
|
|
Quantity
|
13 g
|
Type
|
reactant
|
Smiles
|
FC1=CC(=C(C=C1)/C=C/C(=O)O)C
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
250 mg
|
Type
|
catalyst
|
Smiles
|
O=[Pt]=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered on a Celite® pad
|
Type
|
WASH
|
Details
|
washed with MeOH (100 mL)
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
WASH
|
Details
|
washed with diethyl ether (20 mL), n-pentane (50 mL)
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC(=C(C=C1)CCC(=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10 g | |
YIELD: PERCENTYIELD | 77% | |
YIELD: CALCULATEDPERCENTYIELD | 76% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |